S-(Hydroxymethyl) ethanethioate

Description

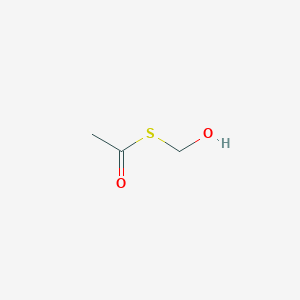

S-(Hydroxymethyl) ethanethioate (C$3$H$6$O$2$S) is a thioester derivative characterized by a hydroxymethyl (-CH$2$OH) group attached to the sulfur atom of ethanethioate. Thioesters like this compound are typically reactive intermediates in organic synthesis, leveraging the nucleophilic sulfur atom for conjugation or functional group transformations. The hydroxymethyl substituent may enhance solubility in polar solvents compared to alkyl-substituted analogs, making it useful in pharmaceutical or polymer chemistry .

Properties

CAS No. |

51930-26-8 |

|---|---|

Molecular Formula |

C3H6O2S |

Molecular Weight |

106.15 g/mol |

IUPAC Name |

S-(hydroxymethyl) ethanethioate |

InChI |

InChI=1S/C3H6O2S/c1-3(5)6-2-4/h4H,2H2,1H3 |

InChI Key |

AYARDDBGOVHSNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCO |

Origin of Product |

United States |

Preparation Methods

Mesylation of Alcohols

Primary alcohols react with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, Et₃N) to form mesylates. For hydroxymethyl derivatives, controlled stoichiometry (1:1 alcohol:MsCl) prevents over-sulfonation.

Example :

Thioacetate Displacement

Mesylates undergo SN2 displacement with KSAc in polar aprotic solvents (DMF, DMSO). Elevated temperatures (50–60°C) or microwave irradiation enhance reaction rates.

Example :

- Substrate : (6-Formylpyridin-2-yl)methyl mesylate

- Conditions : KSAc (1.2 eq), DMF, RT, 19 h.

- Yield : 78% (pure mesylate), 61% (crude mesylate).

Alternative Methodologies and Optimization

Cesium Thioacetate in Microwave-Assisted Reactions

Cesium thioacetate (CsSAc) exhibits superior nucleophilicity, enabling faster displacements. Microwave irradiation (100–150 W) reduces reaction times from hours to minutes.

Example :

In Situ Thioacetate Generation

Triethylammonium thioacetate (Et₃NH⁺SAc⁻), formed from thioacetic acid (AcSH) and Et₃N, avoids handling hygroscopic KSAc. This method is ideal for moisture-sensitive substrates.

Example :

- Substrate : Cyclopropane mesylate

- Conditions : AcSH (1.5 eq), Et₃N (2 eq), DMF, 35°C, 7 h.

- Yield : 93% (crude), 83% after crystallization.

Comparative Analysis of Reaction Conditions

| Parameter | KSAc in DMF | CsSAc + Microwave | Et₃NH⁺SAc⁻ |

|---|---|---|---|

| Temperature | RT | 100°C | 35°C |

| Time | 12–24 h | 10 min | 7 h |

| Yield | 61–78% | 41% | 83–93% |

| Purification | Column chromatography | Filtration | Crystallization |

Key Observations :

- Solvent Choice : DMF ensures solubility of ionic intermediates but complicates workup due to high boiling point.

- Side Reactions : Competing elimination in sterically hindered substrates reduces yields.

- Scalability : KSAc-based methods are cost-effective for industrial-scale production.

Structural Characterization and Analytical Data

Successful syntheses are validated via NMR and mass spectrometry:

- ¹H NMR (CDCl₃) : δ 2.38 (s, 3H, CH₃CO), 3.72 (t, 2H, SCH₂), 4.33 (s, 2H, CH₂OH).

- ¹³C NMR : δ 30.4 (CH₃CO), 70.7 (SCH₂), 194.9 (C=O).

- MS (ESI) : [M+H]⁺ = 136.07 g/mol.

Challenges and Mitigation Strategies

- Hydroxyl Group Reactivity : Unprotected hydroxyls may undergo undesired sulfonation. Solution: Use silyl ethers (e.g., TBS) for transient protection.

- Purification Difficulties : Thioacetates decompose on silica gel. Solution: Neutral alumina chromatography or solvent extraction.

- Moisture Sensitivity : KSAc absorbs water, reducing efficacy. Solution: Pre-dry reagents over molecular sieves.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(Hydroxymethyl) ethanethioate can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form ethanethiol and formaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Halides, amines

Major Products Formed:

Oxidation: Sulfoxide, sulfone

Reduction: Ethanethiol, formaldehyde

Substitution: Various substituted thioesters

Scientific Research Applications

Chemistry: S-(Hydroxymethyl) ethanethioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes. It serves as a model compound to understand the role of thioesters in metabolic pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its thioester functional group can mimic the natural substrates of certain enzymes, making it a useful tool in medicinal chemistry.

Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals, including flavors, fragrances, and polymers

Mechanism of Action

The mechanism of action of S-(Hydroxymethyl) ethanethioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-sulfur bonds. This reactivity is exploited in enzymatic reactions, where thioesters serve as intermediates in the transfer of acyl groups. The molecular targets of this compound include enzymes such as thioesterases and acyltransferases, which catalyze the cleavage and formation of thioester bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences among key ethanethioate derivatives:

Physicochemical Properties

- S-(2-Hydroxyethyl) ethanethioate : Molecular weight 120.166 g/mol, polar due to hydroxyl group, likely soluble in water and alcohols .

- S-Ethyl ethanethioate : Lower polarity (MW 104.17 g/mol), volatile liquid with thioester odor .

- S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate : Higher molecular weight (MW 192.65 g/mol), chlorinated and keto functionalities enhance reactivity .

- Racecadotril-tetrazole-amino acid derivatives : White solids with defined melting points (e.g., 15f: mp 142–144°C), characterized by IR and NMR spectroscopy.

Biological Activity

S-(Hydroxymethyl) ethanethioate is a sulfur-containing compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of thioester compounds. Its structure can be represented as follows:

- Molecular Formula : C3H8O2S

- Molecular Weight : 108.17 g/mol

The presence of the hydroxymethyl group and the thioate moiety contributes to its reactivity and biological interactions.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that this compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 68.5 | 45.3 |

| Ascorbic Acid | 58.2 | 50.0 |

| Control | 10.0 | - |

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicates that this compound has a higher scavenging activity compared to ascorbic acid, suggesting its potential as a natural antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Research indicates that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains, the following results were observed:

- Staphylococcus aureus : MIC 32 µg/mL

- Escherichia coli : MIC 64 µg/mL

- Pseudomonas aeruginosa : MIC 128 µg/mL

These findings suggest that this compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical significance .

Anticancer Activity

Emerging studies have indicated that this compound may have anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 22.5 |

| A549 (Lung Cancer) | 30.0 |

The compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.